
1-(3-Aminopropyl)-1H-imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)-1H-imidazol-5-amine is an organic compound that features an imidazole ring substituted with an aminopropyl group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of both an amine group and an imidazole ring makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Aminopropyl)-1H-imidazol-5-amine can be synthesized through several methods. One common approach involves the reaction of imidazole with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
- Imidazole is dissolved in a suitable solvent such as ethanol.
- 3-Chloropropylamine is added to the solution.
- The mixture is heated to reflux for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminopropyl)-1H-imidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or amides.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imine or amide derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-Aminopropyl)-1H-imidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopropyl)-1H-imidazol-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the additional amine group on the imidazole ring.
3-Aminopropyltriethoxysilane: Contains a similar aminopropyl group but is used primarily for surface functionalization.
3-Amino-1-propanol: Contains an aminopropyl group but lacks the imidazole ring.
Uniqueness
1-(3-Aminopropyl)-1H-imidazol-5-amine is unique due to the presence of both an amine group and an imidazole ring, which allows for a wide range of chemical reactions and applications. Its ability to interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H12N4 |
|---|---|
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
3-(3-aminopropyl)imidazol-4-amine |
InChI |
InChI=1S/C6H12N4/c7-2-1-3-10-5-9-4-6(10)8/h4-5H,1-3,7-8H2 |
Clave InChI |
LRBGRMNMAYFMKX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C=N1)CCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


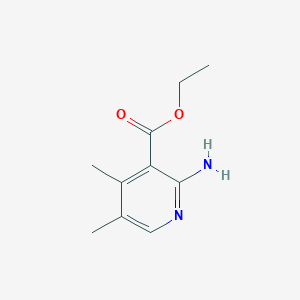

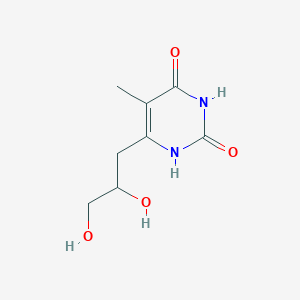
![1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13114266.png)
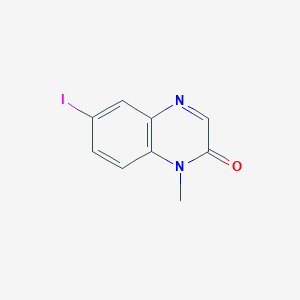

![5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13114275.png)
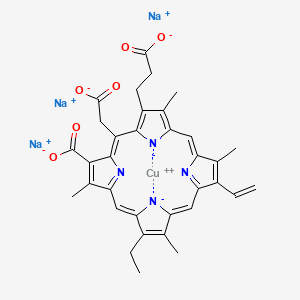
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)

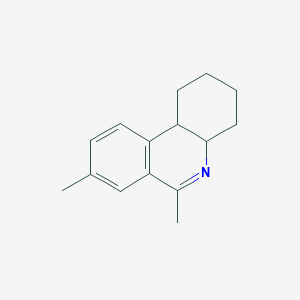
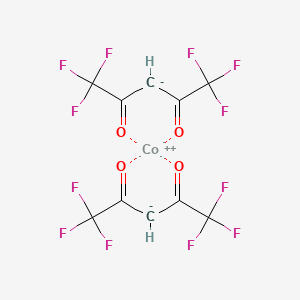
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)

